molecular formula C18H14FNO2 B15168329 1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester CAS No. 651053-64-4

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester

Katalognummer: B15168329
CAS-Nummer: 651053-64-4
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: MIPSBDATEQFDLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester is a chemical compound that belongs to the class of aromatic esters This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, and a phenyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester typically involves the esterification of 2-(4-fluorophenyl)pyridine-3-carboxylic acid with phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is conducted at room temperature or slightly elevated temperatures to ensure the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Fluorophenyl)pyridine-3-carboxylic acid: A precursor in the synthesis of the ester.

    Phenyl 2-pyridinecarboxylate: A structurally similar ester with different substituents.

    4-Fluorophenyl esters: Compounds with similar functional groups but different core structures.

Uniqueness

1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester is unique due to the combination of its pyridine ring, fluorophenyl group, and phenyl ester group

Eigenschaften

CAS-Nummer

651053-64-4

Molekularformel

C18H14FNO2

Molekulargewicht

295.3 g/mol

IUPAC-Name

phenyl 2-(4-fluorophenyl)-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H14FNO2/c19-15-11-9-14(10-12-15)17-8-4-5-13-20(17)18(21)22-16-6-2-1-3-7-16/h1-13,17H

InChI-Schlüssel

MIPSBDATEQFDLW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)N2C=CC=CC2C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.